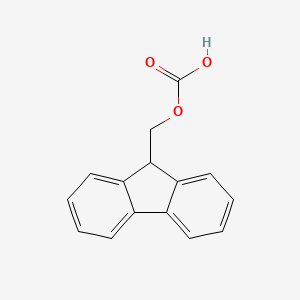

Fluoren-9-ylmethyl hydrogen carbonate

Description

Historical Trajectory and Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Strategies

The development of the Fmoc protecting group by Louis A. Carpino and Grace Y. Han in 1970 marked a significant milestone in peptide synthesis. Prior to the introduction of Fmoc, the dominant strategy for SPPS relied on the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group of amino acids. The Boc group is acid-labile, and its repeated removal throughout the synthesis required harsh acidic conditions, which could lead to side reactions and degradation of the growing peptide chain.

The Fmoc group offered a milder alternative. Its base-lability meant that the peptide-resin linkage and side-chain protecting groups could be designed to be acid-labile, leading to the development of the highly successful Fmoc/tBu (tert-butyl) strategy. This approach simplified the synthesis process and expanded the range of peptides that could be synthesized, including those containing acid-sensitive residues.

The initial reagent for introducing the Fmoc group was 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikidot.com Over time, other more stable and less reactive reagents were developed, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), which offered improved handling and reaction control. wikidot.comomizzur.com The evolution of these reagents has been driven by the need for greater efficiency, purity, and scalability in peptide synthesis, a field that continues to be of immense importance in biochemistry and pharmaceutical development.

Role of Fluoren-9-ylmethyl Hydrogen Carbonate as a Core Structural Motif and Potential Precursor for Activated Carbonate Reagents

While Fluoren-9-ylmethyl hydrogen carbonate is not a commercially available or commonly isolated reagent, it represents the fundamental structural precursor to the family of Fmoc activating agents. Its formation can be conceptualized as the initial product of the reaction between 9-fluorenemethanol (B185326) and a carbonylating agent.

The synthesis of the most common Fmoc activating agent, Fmoc-Cl, is achieved by reacting 9-fluorenemethanol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). In this reaction, 9-fluorenemethanol acts as a nucleophile, attacking a carbonyl group of phosgene. The initial intermediate formed is Fluoren-9-ylmethyl hydrogen carbonate, which is then immediately converted to the final chloroformate product. The transient nature of the hydrogen carbonate is due to its high reactivity, readily losing a proton and a chloride ion in the subsequent reaction step.

Similarly, the synthesis of other activated carbonates, such as Fmoc-OSu, proceeds through the activation of the carbonate moiety of an Fmoc precursor. Conceptually, Fluoren-9-ylmethyl hydrogen carbonate represents the simplest activated form of the Fmoc protecting group, from which other more stable and selective reagents can be derived. The inherent reactivity of the hydrogen carbonate functionality makes it an ideal, albeit fleeting, intermediate in the synthesis of these crucial reagents for organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl hydrogen carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVSGPRGVABAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fluoren 9 Ylmethyl Hydrogen Carbonate and Its Activated Derivatives

Direct Synthesis Routes to Fluoren-9-ylmethyl Hydrogen Carbonate (C₁₅H₁₂O₃)

Fluoren-9-ylmethyl hydrogen carbonate, commonly known as Fmoc-OH, is a key intermediate. While it can be formed by the hydrolysis of its highly reactive precursor, 9-fluorenylmethyl chloroformate (Fmoc-Cl), its direct synthesis is less commonly the starting point for creating activated Fmoc reagents. The typical synthetic pathway begins with 9-fluorenylmethanol. This alcohol is converted into the more reactive Fmoc-Cl, which can then be used to generate other derivatives or be carefully hydrolyzed to produce Fmoc-OH. The classic method for installing the Fmoc group involves reacting an amine with Fmoc-Cl under Schotten-Baumann conditions, which utilizes a base like sodium bicarbonate in a solvent mixture such as dioxane and water. total-synthesis.com

Conversion Pathways of Fluoren-9-ylmethyl Hydrogen Carbonate to Active Fmoc-Introducing Reagents

The utility of the fluorenylmethoxycarbonyl (Fmoc) protecting group in chemical synthesis, particularly in peptide synthesis, relies on the availability of highly reactive "Fmoc+" equivalent reagents. total-synthesis.com These reagents are designed to efficiently transfer the Fmoc group to a nucleophile, typically an amine. The conversion of precursors into these active agents, such as chloroformates, succinimidyl carbonates, and oxime carbonates, is fundamental to the application of Fmoc chemistry.

Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) from Precursors

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a cornerstone reagent for introducing the Fmoc protecting group. himedialabs.com It is a white or off-white powder with a melting point of 60-63 °C. google.com Historically, it was prepared by treating 9-fluorenylmethanol with phosgene (B1210022). acs.org However, due to the high toxicity of phosgene gas, modern syntheses favor the use of triphosgene (B27547), a solid and safer alternative. google.com

The synthesis involves reacting 9-fluorenylmethanol with triphosgene in the presence of a base. google.com In one method, the reaction is carried out in chloroform (B151607), and a chloroform solution of 4-dimethylaminopyridine (B28879) is added dropwise in an ice bath over 2-4 hours. google.com Another approach uses tetrahydrofuran (B95107) (THF) as the solvent, where a THF solution of 9-fluorenylmethanol is added to a solution of triphosgene and pyridine (B92270) under cooled conditions. google.comgoogle.com These methods are efficient, with reported yields often exceeding 90%. google.com The product, Fmoc-Cl, is typically isolated as a white solid after filtration, solvent removal under reduced pressure, and crystallization from a solvent like ether. google.com

| Precursor | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| 9-Fluorenylmethanol | Triphosgene | 4-Dimethylaminopyridine | Chloroform | Ice bath, 2-4 h | >90% | google.com |

| 9-Fluorenylmethanol | Phosgene | Pyridine | Tetrahydrofuran | 10°C, 2 h | 94.5% | google.com |

| 9-Fluorenylmethanol | Phosgene | None specified | Diethyl ether / THF | 0 to 30°C, 1-10 h | 93.7% | google.com |

A summary of selected synthetic methods for 9-Fluorenylmethyl Chloroformate (Fmoc-Cl).

Preparation of Activated Succinimidyl Carbonates (Fmoc-OSu) from Fmoc-Cl or Related Intermediates

9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) is one of the most effective and widely used reagents for introducing the Fmoc group. omizzur.comsigmaaldrich.com Its increased stability and reduced tendency to cause side reactions, such as the formation of dipeptides compared to Fmoc-Cl, make it a preferred choice in peptide synthesis. total-synthesis.com The synthesis is generally achieved by reacting Fmoc-Cl with N-hydroxysuccinimide (NHS) in the presence of a base. omizzur.com

A common procedure involves reacting Fmoc-Cl with NHS in a solvent like dioxane with an organic base such as triethylamine (B128534). omizzur.com However, this method can present challenges in purification due to the high solubility of the product and the difficulty in completely removing the solvent and base. omizzur.com An improved, industrially scalable method utilizes a two-phase system of ethyl acetate (B1210297) and water. omizzur.com In this process, an aqueous solution of NHS and a base (sodium carbonate or bicarbonate) is reacted with a solution of Fmoc-Cl in ethyl acetate. omizzur.com The product, Fmoc-OSu, precipitates as a solid and can be easily separated by filtration, leading to high purity and yield without extensive refining. omizzur.com

| Precursor | Reagent | Base | Solvent System | Key Features | Reference |

| Fmoc-Cl | N-Hydroxysuccinimide | Triethylamine | Dioxane | Standard method, purification can be difficult. | omizzur.com |

| Fmoc-Cl | N-Hydroxysuccinimide | Sodium Carbonate/Bicarbonate | Ethyl Acetate / Water | Two-phase system, product precipitates, easy separation, high purity. | omizzur.com |

Comparison of synthetic pathways for Fmoc-OSu.

Formation of Oxime Carbonates (e.g., Fmoc-Oxyma, Fmoc-Amox) as Advanced Reagents

To overcome certain side reactions associated with Fmoc-OSu, such as the formation of β-alanyl impurities, advanced reagents based on oxime carbonates have been developed. acs.orgresearchgate.net These include reagents like Fmoc-Oxyma and Fmoc-Amox. acs.orgluxembourg-bio.com Ethyl cyanohydroxyiminoacetate, known as Oxyma, is an oxime that serves as an effective additive in peptide synthesis due to its acidity and ability to suppress racemization. wikipedia.org

Fmoc-Amox is synthesized by reacting Fmoc-Cl with Amox in the presence of sodium carbonate. acs.org The reaction is typically conducted in a biphasic system of dichloromethane (B109758) (DCM) and water, starting at 0 °C and then continuing at room temperature, affording the product in high yield (e.g., 80%). acs.org Similarly, other Fmoc-oxime derivatives can be prepared from Fmoc-Cl and the corresponding oxime, often resulting in high yields (>80%) and producing stable, solid products that are easily handled after purification by recrystallization. luxembourg-bio.com These oxime-based reagents have been shown to be effective in producing Fmoc-protected amino acids with minimal side reactions. acs.orgx-mol.com

| Reagent Name | Precursors | Base | Solvent System | Yield | Reference |

| Fmoc-Amox | Fmoc-Cl, Amox | Sodium Carbonate | Dichloromethane / Water | 80% | acs.org |

| Fmoc-Oxime Derivatives | Fmoc-Cl, Various Oximes | Not specified | Dichloromethane | >80% | luxembourg-bio.com |

Synthesis of advanced oxime-based Fmoc reagents.

Other Novel Carbonate-Based Fmoc-Introducing Reagents

Research into optimizing the introduction of the Fmoc group has led to the development of other novel carbonate-based reagents designed to circumvent specific synthetic challenges. For instance, to avoid the formation of certain by-products, modifications have been made to replace the N-hydroxysuccinimide (NHS) group of Fmoc-OSu. researchgate.net One such alternative is Fmoc-O-phthalimide (Fmoc-OPhth), which was designed to prevent the formation of Fmoc-βAla-OH during the protection of amino acids. researchgate.net Other reported reagents include Fmoc-hydroxypyridinone and various ester analogues, which have been synthesized and characterized to expand the toolkit for Fmoc protection. luxembourg-bio.com The development of these reagents underscores the continuous effort to refine peptide synthesis methodologies.

Optimization of Reaction Conditions and Yields for Derivative Synthesis

The efficiency and purity of Fmoc derivative synthesis are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and purification method.

For the synthesis of Fmoc-Cl , using the solid reagent triphosgene instead of phosgene gas is a significant optimization for safety and handling. google.com The reaction temperature is typically controlled using an ice bath to manage reactivity, and the choice of solvent (e.g., chloroform or THF) and base (e.g., 4-dimethylaminopyridine) can influence the reaction rate and final yield. google.comgoogle.com

In the preparation of Fmoc-OSu , a major optimization is the shift from a single-phase dioxane system to a two-phase ethyl acetate/water system. omizzur.com This allows the product to precipitate in high purity, simplifying the workup and making the process more suitable for industrial production. omizzur.com Optimal conditions for this method include reactant concentrations of 10-30% for Fmoc-Cl in ethyl acetate and 5-15% for NHS in water, with a reaction temperature of 15-35 °C for 2-2.5 hours. omizzur.com

For oxime carbonate synthesis, such as Fmoc-Amox, purification by washing the organic phase with water and brine followed by solvent removal is effective. acs.org For other solid Fmoc-oxime derivatives, recrystallization from a solvent mixture like CH2Cl2/hexane (B92381) is used to obtain high-purity products. luxembourg-bio.com When these reagents are used to protect amino acids, maintaining the pH of the reaction mixture between 9 and 10 with a base like sodium carbonate is crucial for driving the reaction to completion. highfine.com The progress of these reactions is often monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. acs.orghighfine.com

Strategies for Isolation and Purification of Synthetic Intermediates and Final Reagents

The successful synthesis of Fluoren-9-ylmethyl hydrogen carbonate and its activated derivatives relies heavily on robust isolation and purification strategies to ensure the high purity of the final reagents, a critical factor for their application, particularly in peptide synthesis. The presence of impurities can lead to the formation of undesirable side products and complicate the subsequent synthetic steps. Therefore, a multi-step purification approach, often involving a combination of extraction, crystallization, and chromatography, is typically employed for both the synthetic intermediates and the final products.

A primary intermediate in the synthesis of Fluoren-9-ylmethyl hydrogen carbonate is 9-fluorenemethanol (B185326). The purity of this precursor is crucial as any contaminants can be carried through to the final product. Common purification methods for 9-fluorenemethanol include recrystallization and column chromatography.

Similarly, the activated derivatives of Fluoren-9-ylmethyl hydrogen carbonate, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), require stringent purification to remove byproducts like 9-fluorenylmethanol, which can arise from hydrolysis. chemicalbook.com The methodologies for purifying these activated esters provide a strong basis for the purification of Fluoren-9-ylmethyl hydrogen carbonate itself.

Extraction Techniques

Liquid-liquid extraction is a fundamental technique used throughout the synthesis to separate the desired product from water-soluble impurities, unreacted reagents, and catalysts. For instance, after the reaction to form an N-Fmoc-amino acid, the product is often extracted from an acidified aqueous solution into an organic solvent like ethyl acetate. google.com This process effectively removes inorganic salts and other polar impurities. The organic extracts are then typically washed with brine to remove residual water before being dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.

Crystallization and Recrystallization

Crystallization is a powerful method for purifying solid compounds. For intermediates and final reagents that are crystalline, this technique can yield materials of very high purity. The choice of solvent is critical and is often determined empirically.

For instance, 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be purified by recrystallization from dry diethyl ether, provided it is free from significant hydrolysis to 9-fluorenylmethanol. chemicalbook.com In the case of N-Fmoc-amino acids, various solvent systems have been employed for recrystallization, including ethanol/water mixtures. google.com The process typically involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, which facilitates the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

Table 1: Recrystallization Solvents for Fmoc-derivatives

| Compound Class | Solvent System | Reference |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Dry Diethyl Ether | chemicalbook.com |

| N-Fmoc-amino acids | Ethanol/Water | google.com |

| N-Fmoc-amino acids | Ethyl acetate/Petroleum ether | researchgate.net |

| N-Fmoc-amino acids | Dichloromethane/Heptane | researchgate.net |

Chromatographic Methods

Column chromatography is an indispensable tool for the purification of synthetic intermediates and final products, especially when dealing with non-crystalline materials or complex mixtures of impurities.

Silica (B1680970) Gel Chromatography

Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. The separation is based on the differential adsorption of the components of the mixture to the silica surface. A solvent system (mobile phase) of appropriate polarity is chosen to elute the compounds from the column. For Fmoc-derivatives, which are relatively nonpolar, solvent systems typically consist of a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for both analytical purity assessment and preparative purification. Reversed-phase HPLC is particularly well-suited for the analysis and purification of Fmoc-derivatives. sielc.comsigmaaldrich.com

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds are retained longer on the column. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, frequently with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. sielc.com

Table 2: Exemplary HPLC Conditions for the Analysis of Fmoc-derivatives

| Stationary Phase | Mobile Phase | Detection | Reference |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |

| Astec® CHIROBIOTIC® T | 20 mM Ammonium Acetate (pH 5.0), Methanol | UV (260 nm) | sigmaaldrich.com |

| C18 | Acetonitrile, Water, 0.1% TFA | UV | sigmaaldrich.com |

| Kinetex C18 | Acetonitrile, Water with formic acid | UV (262 nm), MS/MS | nih.gov |

Mechanistic Elucidations of Fluoren 9 Ylmethyl Hydrogen Carbonate in Protection Chemistry

Detailed Reaction Mechanisms for Fmoc Group Introduction via Carbonate Derivatives

The introduction of the Fmoc protecting group is typically accomplished using activated derivatives of Fluoren-9-ylmethyl hydrogen carbonate, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.commedchemexpress.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of an amine (e.g., an amino acid) attacks the electrophilic carbonyl carbon of the Fmoc reagent.

Using Fmoc-Cl: The reaction of an amine with Fmoc-Cl is a classic example of nucleophilic addition-elimination. total-synthesis.comchemguide.co.uk

Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the chloroformate. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. chemguide.co.uk

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion, an effective leaving group, is expelled. total-synthesis.comchemguide.co.uk

Deprotonation: The resulting protonated carbamate (B1207046) is then deprotonated by a base present in the reaction mixture (such as sodium bicarbonate or an excess of the amine itself) to yield the final, stable Fmoc-protected amine and a chloride salt. total-synthesis.comchemguide.co.uk

This reaction is often performed under Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water or DMF solution) to neutralize the liberated hydrochloric acid. total-synthesis.com A significant side reaction when using Fmoc-Cl is the unwanted formation of Fmoc-dipeptides due to carboxyl activation. nih.gov

Using Fmoc-OSu: Fmoc-OSu is now more commonly used due to its greater stability compared to the moisture-sensitive Fmoc-Cl. total-synthesis.com The mechanism is analogous, with the N-hydroxysuccinimide (NHS) anion being the leaving group instead of chloride.

Nucleophilic Attack: The amine attacks the carbonyl carbon of Fmoc-OSu, leading to the formation of a tetrahedral intermediate. medchemexpress.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide anion. NHS is a good leaving group because its negative charge is well-stabilized by resonance.

Deprotonation: A base removes the proton from the nitrogen to give the final Fmoc-carbamate.

The use of Fmoc-OSu can lead to a Lossen-type rearrangement, resulting in the formation of Fmoc-β-Ala-OH impurities, which can be incorporated into the growing peptide chain. nih.gov

| Fmoc Reagent | Structure | Leaving Group | Key Advantages | Common Side Reactions | References |

|---|---|---|---|---|---|

| Fmoc-Cl (9-fluorenylmethyl chloroformate) | Fmoc-O(C=O)Cl | Chloride (Cl⁻) | Highly reactive. | Moisture sensitive; Formation of Fmoc-dipeptides. | nih.govtotal-synthesis.com |

| Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) | Fmoc-O(C=O)O-Succinimidyl | N-hydroxysuccinimide (NHS) | More stable than Fmoc-Cl; Reduced formation of oligopeptides. | Lossen-type rearrangement leading to Fmoc-β-Ala-OH impurity. | nih.govtotal-synthesis.commedchemexpress.com |

Investigation of Nucleophilic Attack and Leaving Group Dynamics in Carbonate Activation

The efficiency of Fmoc group introduction is governed by the principles of nucleophilic acyl substitution. The key factors are the nucleophilicity of the attacking amine and the stability of the leaving group.

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, which is the primary or secondary amine of the molecule to be protected. medchemexpress.com The reaction rate is dependent on the amine's nucleophilicity; primary amines generally react faster than sterically hindered secondary amines. The reaction is essentially an acylation of the amine. medchemexpress.com The process involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the leaving group. chemguide.co.uk

Leaving Group Dynamics: A good leaving group is a species that is stable on its own after detaching from the parent molecule. For Fmoc reagents, this means the leaving group must be a weak base.

In Fmoc-Cl , the leaving group is the chloride ion (Cl⁻). Chloride is the conjugate base of a strong acid (HCl), making it a very weak base and an excellent leaving group. total-synthesis.com This contributes to the high reactivity of Fmoc-Cl.

In Fmoc-OSu , the leaving group is the N-hydroxysuccinimide anion. This anion is stabilized by resonance across the succinimidyl moiety, which makes it a stable species and a good leaving group. medchemexpress.com The enhanced stability of the Fmoc-OSu reagent itself, compared to Fmoc-Cl, makes it preferable for many applications, including solid-phase peptide synthesis (SPPS). total-synthesis.com

The choice of the activated carbonate derivative represents a balance between reactivity and stability. While highly reactive reagents like Fmoc-Cl ensure rapid protection, their instability can be problematic. More stable reagents like Fmoc-OSu offer better handling and can reduce certain side reactions, such as the formation of undesired oligopeptides during the preparation of Fmoc-amino acid derivatives. total-synthesis.com

Mechanistic Studies of Base-Mediated Cleavage of Fluorenylmethyloxycarbonyl (Fmoc) Groups

The defining characteristic of the Fmoc group is its lability to bases, which allows for its removal under mild conditions that leave most acid-labile side-chain protecting groups intact. wikipedia.org The cleavage occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism. springernature.com

The mechanism proceeds in two distinct steps:

Proton Abstraction: The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base. springernature.comnih.govresearchgate.net The electron-withdrawing nature of the fluorenyl system makes this proton unusually acidic for a hydrocarbon (pKa ≈ 23 in DMSO). total-synthesis.com This deprotonation step forms a stabilized fluorenyl anion (a carbanion). total-synthesis.com

β-Elimination: The formation of the carbanion triggers a subsequent β-elimination. The unstable carbamate intermediate rapidly decomposes, eliminating dibenzofulvene (DBF) and releasing the free amine along with carbon dioxide. springernature.comresearchgate.netresearchgate.net

The most commonly used base for Fmoc deprotection in SPPS is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgspringernature.com Piperidine, a secondary amine, is highly effective for two reasons: it is basic enough to efficiently abstract the C9 proton, and it acts as a nucleophilic scavenger for the highly reactive dibenzofulvene intermediate. springernature.comnih.gov This scavenging step forms a stable adduct (fulvene-piperidine adduct), which prevents the dibenzofulvene from reacting with the newly liberated amine of the peptide chain or other nucleophiles. springernature.comresearchgate.net Primary amines are also effective, while tertiary amines like triethylamine (B128534) (Et₃N) remove the Fmoc group much more slowly. springernature.comresearchgate.net

Kinetic and Thermodynamic Analyses of Protection and Deprotection Pathways

The rates of Fmoc protection and deprotection are influenced by several factors, including the specific reagents, solvents, temperature, and the steric and electronic properties of the amino acid involved.

Kinetics of Protection: The protection reaction is generally fast. However, the formation of impurities is a known issue. For instance, unwanted carboxyl activation when using Fmoc-Cl can lead to the formation of Fmoc-Xaa-Xaa-OH dipeptides. nih.gov To mitigate this and prevent oligomerization, an intermediate silylation step with agents like chlorotrimethylsilane (B32843) has been proposed to temporarily protect the carboxylic acid. nih.gov

Kinetics of Deprotection: The deprotection step is crucial in SPPS, as incomplete removal of the Fmoc group leads to deletion sequences in the final peptide. Kinetic studies have shown that the time required for complete deprotection can vary.

Influence of Amino Acid: Steric hindrance around the amino group can affect deprotection rates. For example, a kinetic study comparing Fmoc-L-Leucine-OH and the more sterically hindered Fmoc-L-Arginine(Pbf)-OH found that arginine deprotection required a minimum of 10 minutes for high efficiency with various bases (piperidine, 4-methylpiperidine, piperazine). In contrast, leucine (B10760876) deprotection was efficient even at shorter times, reaching 80% completion in just 3 minutes. nih.gov

Influence of Base: While piperidine is the standard, its use can promote side reactions like aspartimide formation. nih.govresearchgate.net The deprotection rate is generally rapid with primary and secondary amines but slow with tertiary amines. springernature.comresearchgate.net

| Fmoc-Amino Acid | Deprotection Time | Observed Efficiency | Base System |

|---|---|---|---|

| Fmoc-L-Arginine(Pbf)-OH | < 10 min | Less efficient | 20% Piperidine, 20% 4-Methylpiperidine, or 10% Piperazine in DMF |

| Fmoc-L-Arginine(Pbf)-OH | ≥ 10 min | Efficient | |

| Fmoc-L-Leucine-OH | 3 min | ~80% | 20% Piperidine, 20% 4-Methylpiperidine, or 10% Piperazine in DMF |

| Fmoc-L-Leucine-OH | ≥ 7 min | Efficient |

Thermodynamic Considerations: The Fmoc group is designed to be thermodynamically stable under acidic conditions but labile under basic conditions. total-synthesis.com An alternative, base-free cleavage method involves thermal energy. Studies have shown that the Fmoc group can be cleaved by heating in a solvent like DMSO at 120°C, often achieving quantitative removal in 10-15 minutes. chimia.chnih.gov This thermal cleavage also proceeds via an E1-like mechanism, forming dibenzofulvene and CO₂. researchgate.net Interestingly, this method shows selectivity, as it can cleave the Fmoc group without affecting other protecting groups like Boc or t-butyl ethers under certain conditions. chimia.chnih.gov

| Substrate | Solvent | Cleavage Yield | Effect on Other Protecting Groups |

|---|---|---|---|

| FmocProOH | DMSO | >95% | N/A |

| FmocLys(BOC)OH | DMSO | >95% | Boc group not affected |

| FmocTrp(BOC)OH | DMSO | >95% | ~50% of Boc group also cleaved |

| FmocPheSer(tBu)OH | DMSO | ~50% (longer time needed for completion) | t-Butyl ether not affected |

Applications of Fluoren 9 Ylmethyl Hydrogen Carbonate and Its Derived Reagents in Complex Organic Synthesis

Strategic Use in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a technique that revolutionized the production of synthetic peptides, and the Fmoc strategy is now the most utilized approach in this field. nih.govoup.comnih.gov The method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. biosynth.comresearchgate.netcreative-peptides.com The success of Fmoc-SPPS is attributed to several factors, including the development of various compatible solid supports, linkers, and side-chain protecting groups. nih.gov The mildness of the Fmoc deprotection step makes the strategy easy to automate and compatible with sensitive or modified peptides. nih.govaltabioscience.com

In peptide synthesis, the protection of the alpha-amino group of the incoming amino acid is essential to prevent self-polymerization and other unwanted side reactions, thereby ensuring that peptide bonds are formed selectively. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino terminus. biosynth.comcreative-peptides.com It is introduced using reagents like Fmoc-Cl or, more commonly today, Fmoc-OSu, which offers greater stability and reduces the formation of oligopeptide impurities. total-synthesis.com

The key feature of the Fmoc group is its stability under acidic and neutral conditions, while being exceptionally labile to mild bases. biosynth.comiris-biotech.de Deprotection is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.compeptide.com The deprotection mechanism proceeds via a β-elimination pathway. A base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a reactive dibenzofulvene intermediate and the release of the free amine on the peptide chain. nih.govpeptide.com The dibenzofulvene byproduct is subsequently trapped by the amine reagent (e.g., piperidine) to form a stable adduct, which is easily washed away from the solid support. nih.govpeptide.com This cycle of coupling and deprotection is repeated until the desired peptide sequence is fully assembled. researchgate.net

A major advantage of the Fmoc-based approach is its compatibility with orthogonal protection schemes, which is a fundamental concept in complex chemical synthesis. biosynth.comnih.gov Orthogonality means that different classes of protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule. biosynth.com This allows for the selective deprotection and modification of specific sites within a complex molecule, such as amino acid side chains. peptide.com

In Fmoc-SPPS, the most common orthogonal strategy pairs the base-labile Fmoc group for N-alpha protection with acid-labile protecting groups for the reactive side chains of amino acids. iris-biotech.depeptide.com These side-chain protecting groups, often based on tert-butyl (tBu) or trityl (Trt) moieties, are stable to the mild base (piperidine) used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA). biosynth.comiris-biotech.depeptide.com This final acid treatment cleaves the completed peptide from the resin support and removes all the side-chain protecting groups simultaneously. chempep.commerckmillipore.com This orthogonality is a significant improvement over the older Boc/Bzl strategy, where repeated acid treatments for N-alpha-Boc removal could lead to the gradual loss of acid-labile side-chain protecting groups. nih.govaltabioscience.com

The selection of appropriate side-chain protection is crucial for a successful synthesis. The table below lists common side-chain protecting groups used in Fmoc-SPPS.

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Cleavage Condition |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (OtBu) | TFA iris-biotech.de |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl (OtBu) | TFA iris-biotech.de |

| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | TFA iris-biotech.de |

| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) | TFA iris-biotech.de |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | TFA chempep.com |

| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) | TFA acs.org |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA nih.gov |

| Histidine (His) | Imidazole | Trityl (Trt) | TFA bris.ac.uk |

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | TFA (for Trt), Iodine (for Acm) sigmaaldrich.compsu.edu |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | TFA acs.org |

This table provides a summary of commonly used protecting groups. The choice can be sequence-dependent and require optimization.

The mild conditions of the Fmoc/tBu strategy make it the method of choice for synthesizing chemically sensitive peptides. nih.gov This includes peptides with post-translational modifications (PTMs) such as phosphorylation and glycosylation, which are often unstable under the harsh hydrofluoric acid (HF) or strong TFA conditions used in Boc-based synthesis. nih.govaltabioscience.com With the Fmoc method, amino acids already bearing these modifications can be incorporated directly as building blocks during chain elongation. nih.govmerckmillipore.com

Fmoc-SPPS is also indispensable for assembling "difficult sequences". oup.comnih.gov These are peptide sequences, often hydrophobic, that tend to aggregate on the solid support, hindering subsequent coupling and deprotection steps and leading to poor yields and purity. oup.comresearchgate.net While Boc-based SPPS can sometimes yield better results for such sequences, several strategies within the Fmoc framework have been developed to overcome aggregation. nih.govresearchgate.net One effective approach is the use of backbone amide protection, such as incorporating N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) modified amino acids. nih.govsigmaaldrich.com These groups disrupt the inter-chain hydrogen bonding that leads to aggregation, improving solvation and reaction kinetics. sigmaaldrich.com For instance, inserting a (Dmb)Gly residue can significantly improve the synthesis of peptides containing Gly-Gly motifs, which are common in amyloidogenic and transmembrane peptides. sigmaaldrich.com

Utility in Solution-Phase Peptide Synthesis

While Fmoc chemistry is predominantly associated with solid-phase synthesis, it is also utilized in solution-phase peptide synthesis (SolPPS). nih.govtotal-synthesis.comacs.org Solution-phase synthesis can be advantageous for large-scale production where the cost of the solid support becomes a factor, or for the synthesis of peptides that are particularly difficult to prepare on a solid support. google.comnih.gov

However, applying the Fmoc strategy in solution presents a significant challenge: the removal of the dibenzofulvene-piperidine adduct byproduct. nih.govgoogle.com In SPPS, this impurity is simply washed away from the resin-bound peptide. google.com In solution, it can be difficult to separate from the desired peptide product, often requiring precipitation or complex purification steps. nih.govgoogle.com To address this, alternative deprotection reagents and purification strategies have been explored. For example, using 4-aminomethylpiperidine for deprotection can facilitate the removal of the resulting adduct. google.com Despite these hurdles, Fmoc-based SolPPS has been successfully applied, particularly with the development of methods that allow for efficient purification after each coupling and deprotection step. acs.orggoogle.com

Extension to Other Biopolymer Syntheses

The utility of the Fmoc protecting group extends beyond peptides to the synthesis of other important biopolymers and their conjugates. Its specific cleavage properties and orthogonality make it a valuable tool in these complex synthetic endeavors.

The Fmoc group has found application in the synthesis of nucleic acids and, particularly, in the construction of peptide-oligonucleotide conjugates (POCs). nih.govcsic.es These hybrid molecules are of great interest for therapeutic and diagnostic applications. The synthesis of POCs on a solid support presents a challenge in finding compatible protecting group strategies for both the peptide and oligonucleotide segments. csic.es

Standard oligonucleotide synthesis employs base-labile protecting groups on the nucleobases and a base-labile cyanoethyl group on the phosphotriester backbone. csic.esgoogle.com A potential incompatibility arises because the piperidine used to remove the Fmoc group from the peptide portion could prematurely cleave these base-labile groups on the oligonucleotide. csic.es However, researchers have developed successful methods for the stepwise synthesis of POCs using Fmoc-protected amino acids. acs.org It was found that under carefully controlled conditions, the presence of unprotected phosphate (B84403) groups did not prevent the efficient assembly of short peptide chains on an oligonucleotide support. csic.esacs.org This allows for the synthesis of 5'-peptide oligonucleotide conjugates using commercially available Fmoc-amino acids and standard DNA synthesis reagents, making these complex molecules more accessible. csic.esacs.org The Fmoc group has also been investigated for the protection of the exocyclic amino groups of nucleosides themselves, offering a highly base-labile protection option for producing high-purity oligonucleotides. google.com

Role in Carbohydrate Synthesis

The synthesis of glycopeptides and other glycoconjugates, crucial molecules for understanding and modulating biological processes, heavily relies on the strategic use of protecting groups. nih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) group, derived from fluoren-9-ylmethyl hydrogen carbonate, is central to many of these synthetic strategies, particularly in the construction of glycopeptides via solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com The primary application of the Fmoc group in this context is the protection of the α-amino group of amino acids, which are to be glycosylated. nih.govaltabioscience.com This protection is essential to prevent self-polymerization and other unwanted side reactions during the peptide chain elongation. altabioscience.com

The general approach involves the preparation of glycosylated amino acid building blocks, where the amino group is Fmoc-protected, and the hydroxyl groups of the carbohydrate moiety are typically protected with acetyl groups. nih.gov These building blocks are then incorporated into a growing peptide chain on a solid support. nih.gov The Fmoc group's key advantage is its lability to bases, such as piperidine, which allows for its removal without affecting the acid-labile protecting groups on the carbohydrate or the bond linking the peptide to the resin. lgcstandards.comnih.gov This orthogonality is a cornerstone of modern glycopeptide synthesis. nih.gov

Several methods have been developed for the synthesis of these crucial Fmoc-protected glycosylated amino acid building blocks. nih.gov One common method involves the reaction of Fmoc-protected amino acids with peracetylated carbohydrates in the presence of a Lewis acid catalyst. nih.gov Researchers have demonstrated that microwave irradiation can significantly accelerate these glycosylation reactions, reducing reaction times from hours to minutes and providing moderate yields of the desired β-glycosides. nih.gov This rapid and efficient synthesis provides access to a wide array of building blocks for constructing glycopeptide libraries. nih.gov

Furthermore, advancements have been made in the use of Fmoc-amino acids carrying unprotected carbohydrate moieties for the solid-phase synthesis of glycopeptides. rsc.org This approach, while carrying the potential risk of O-acylation on the free hydroxyl groups of the sugar, can offer a more direct route to N-glycopeptides without the need for extensive chemical synthesis of the carbohydrate part. rsc.org To mitigate side reactions, mild coupling methods are employed. rsc.org The successful synthesis of the epidermal growth factor-like domain of bovine blood coagulation factor IX, containing a glucose moiety at a serine residue, highlights the utility of this strategy. rsc.org

The following table summarizes representative examples of glycosylation reactions involving Fmoc-protected amino acids:

| Fmoc-Amino Acid | Carbohydrate Donor | Catalyst/Conditions | Product | Application |

| Fmoc-Ser-OH | Peracetylated glucose | SnCl₄, Microwave | Fmoc-Ser(Ac₃-β-D-Glc)-OH | Building block for glycopeptide synthesis |

| Fmoc-Thr-OH | Peracetylated galactose | BF₃·Et₂O, Microwave | Fmoc-Thr(Ac₃-β-D-Gal)-OH | Building block for glycopeptide synthesis |

| Fmoc-Asn-OH | Oligosaccharide from eggs | Not specified | Fmoc-Asn(oligosaccharide)-OH | Synthesis of N-glycopeptides |

| Fmoc-Ser-OH | 2,3,4,6-tetraacetyl-α-D-glucopyranosyl bromide | Not specified | Mono- and di-glycosylated derivatives | Incorporation into RGD-containing glycopeptides |

Integration into Bioconjugation and Chemical Biology Methodologies

The versatility of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and by extension reagents derived from fluoren-9-ylmethyl hydrogen carbonate, extends significantly into the realms of bioconjugation and chemical biology. The mild conditions required for its removal make it an invaluable tool for the synthesis and modification of complex biomolecules, often preserving the integrity of sensitive functional groups and post-translational modifications (PTMs) that are otherwise compromised by harsher deprotection methods. nih.gov

In chemical biology, Fmoc-based solid-phase peptide synthesis (SPPS) is the preferred method for creating peptides bearing PTMs such as phosphorylation and glycosylation. nih.gov The synthesis of these modified peptides is critical for studying their roles in cellular signaling and disease. The Fmoc strategy allows for the incorporation of pre-formed, appropriately protected amino acid building blocks bearing these modifications directly into the peptide sequence. nih.gov

The application of Fmoc-protected building blocks is also central to the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with a peptide-like backbone. researchgate.netacs.orgnih.gov Fmoc chemistry enables the automated solid-phase synthesis of PNA oligomers, which are used as tools in molecular biology, diagnostics, and as potential therapeutic agents. acs.org The development of specialized Fmoc-protected PNA monomers, including those with modified nucleobases, facilitates the creation of PNA probes with tailored properties. researchgate.netacs.org

Furthermore, Fmoc-protected amino acids and linkers are utilized in the construction of bioconjugates, such as peptide-drug conjugates. The ability to selectively deprotect the N-terminus of a resin-bound peptide allows for the site-specific attachment of payloads, such as cytotoxic drugs or imaging agents. The orthogonality of the Fmoc group is crucial in these multi-step synthetic sequences.

The table below provides examples of how Fmoc-derived reagents are applied in bioconjugation and chemical biology:

| Application Area | Fmoc-Derived Reagent/Building Block | Methodology | Outcome/Product |

| Post-Translational Modification Studies | Fmoc-phosphoamino acids (e.g., pSer, pThr, pTyr) | Fmoc-SPPS | Phosphorylated peptides for kinase/phosphatase studies |

| Peptide Nucleic Acid (PNA) Synthesis | Fmoc-PNA monomers | Automated solid-phase synthesis | PNA oligomers for diagnostics and antisense therapy |

| Glycopeptide Synthesis | Fmoc-glycosylated amino acids | Fmoc-SPPS | Glycopeptides for studying carbohydrate-protein interactions |

| Peptide Labeling and Conjugation | Fmoc-protected amino acids with orthogonal side-chain protection (e.g., Fmoc-Lys(Mmt)-OH) | On-resin side-chain deprotection and labeling | Site-specifically labeled peptides for imaging or binding assays |

Contributions to Polymer Chemistry and Material Science via Fmoc-Derived Monomers

The influence of fluoren-9-ylmethyl hydrogen carbonate and its derivatives is increasingly notable in polymer chemistry and material science, primarily through the use of Fmoc-protected amino acids and other building blocks as monomers for the synthesis of novel polymers with unique structural and functional properties. The inherent characteristics of the Fmoc group—its bulkiness, aromatic nature, and propensity for π-π stacking—can be harnessed to direct the self-assembly of the resulting polymers into well-defined nanostructures.

A significant application lies in the synthesis of peptide-based polymers. The step-wise nature of Fmoc-SPPS allows for the precise control of the monomer sequence, leading to the creation of monodisperse, sequence-defined polymers. altabioscience.comlgcstandards.com This level of control is difficult to achieve with traditional polymerization techniques. These peptide-based polymers are explored for applications in drug delivery, tissue engineering, and as biomimetic materials.

The Fmoc group itself can be a key driver of self-assembly. For instance, Fmoc-functionalized amino acids can self-assemble into hydrogels, with the fluorenyl groups providing the necessary intermolecular interactions to form the gel network. These supramolecular hydrogels are investigated as scaffolds for cell culture and as drug delivery vehicles.

In a different vein, Fmoc-protected bis-amino acids have been developed as building blocks for the automated synthesis of spiroligomers. acs.orgnih.gov These are ladder-like, fused-ring structures with a rigid backbone. nih.gov The use of Fmoc/tBu chemistry allows for their assembly on a solid support, facilitating the creation of libraries of these highly functionalized macromolecules for applications such as catalysis and molecular recognition. acs.orgnih.gov

Furthermore, Fmoc-amino acids have been incorporated into more traditional polymer backbones, such as poly(oxazoline)s, to create functionalized polymers. mdpi.com These materials can exhibit interesting self-assembly behavior and have potential applications in nanotechnology and biomedicine. mdpi.com The fluorene (B118485) moiety of the Fmoc group has also been used as a luminescent component in the design of conjugated polymers for use in sensors. researchgate.net

The table below details examples of Fmoc-derived monomers and their applications in polymer chemistry and material science:

| Fmoc-Derived Monomer | Resulting Polymer/Material | Key Feature/Application |

| Fmoc-amino acids | Peptide-based polymers and hydrogels | Self-assembly, biomimetic scaffolds, drug delivery |

| Fmoc-protected bis-amino acids | Spiroligomers | Rigid backbone, automated synthesis, molecular recognition |

| Fmoc-amino acid functionalized poly(oxazoline)s | Functionalized polymers | Self-assembly, nanotechnology |

| Fmoc-Ala-OH, Fmoc-Thr-OH | Conjugated polymers | Fluorescent sensors |

| Fmoc-PNA monomers | Peptide Nucleic Acids (PNAs) | Synthetic DNA/RNA mimics, diagnostics |

Mitigation of Undesired Side Reactions in Fluorenylmethyloxycarbonyl Chemistry Initiated by Carbonate Reagents

Prevention of Dipeptide and Oligopeptide Formation during Fmoc Introduction

A significant side reaction during the preparation of Fmoc-amino acids is the formation of dipeptides and even oligopeptides. This occurs when the carboxylic acid of one amino acid is activated and reacts with the amino group of a second amino acid molecule before the Fmoc group is successfully attached. This issue is particularly prevalent when using the highly reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) under standard Schotten-Baumann conditions (e.g., aqueous sodium carbonate or bicarbonate). Glycine is especially susceptible to this side reaction. omizzur.com Several methods have been developed to circumvent this problem, ensuring the synthesis of monomeric, oligomer-free Fmoc-amino acids.

One of the most common and effective strategies is to use 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) instead of Fmoc-Cl. Fmoc-OSu is more stable and less reactive than Fmoc-Cl, which allows for more controlled reaction conditions and results in fewer side reactions, including a lower propensity for oligopeptide formation. total-synthesis.com

Another robust method involves the intermediate silylation of the amino acid. researchgate.net In this approach, the carboxylic acid group of the amino acid is temporarily protected by reacting it with a silylating agent, most commonly trimethylsilyl chloride (TMS-Cl), in the presence of a base in an aprotic solvent. This in situ formation of a trimethylsilyl ester prevents the carboxyl group from being activated and reacting with other amino acid molecules. The protected amino acid can then react cleanly with the Fmoc-reagent (Fmoc-Cl or Fmoc-OSu) to yield the desired Nα-Fmoc-amino acid. The silyl ester is easily hydrolyzed during aqueous workup. Studies have shown that the addition of TMS-Cl can reduce dipeptide formation in Fmoc-glycine synthesis to less than 0.7%. omizzur.com

Further methods to suppress oligomerization include:

Zinc-Promoted Synthesis : Utilizing activated zinc dust with Fmoc-Cl under neutral conditions circumvents the oligomerization side reaction typically observed under basic Schotten-Baumann conditions. This method provides Fmoc-amino acids in high yield (85-92%) and purity. nih.gov

Dicyclohexylammonium Salt Formation : This two-step method involves first preparing a stable dicyclohexylammonium salt of the amino acid. The bulky, positively charged counterion moderates the nucleophilicity of the amino acid's carboxylate group. This prevents the formation of mixed anhydrides, which are precursors to oligopeptide impurities, when the salt is subsequently reacted with Fmoc-OSu under mild alkaline conditions. researchgate.net

Table 1: Comparison of Methods to Prevent Oligomerization during Fmoc-Amino Acid Synthesis

| Method | Reagents | Key Principle | Advantages |

|---|---|---|---|

| Alternative Reagent | Fmoc-OSu instead of Fmoc-Cl | Lower reactivity of Fmoc-OSu allows for more controlled N-acylation. total-synthesis.com | Fewer side reactions; easier to handle. |

| Intermediate Silylation | TMS-Cl, Base, Fmoc-Cl/OSu | Temporary protection of the carboxylic acid as a silyl ester prevents its activation. researchgate.net | Significantly reduces dipeptide formation. omizzur.com |

| Zinc-Promoted Synthesis | Fmoc-Cl, Zinc Dust | Neutral reaction conditions avoid base-mediated activation of the carboxylic acid. nih.gov | High yield and purity; avoids basic conditions. nih.gov |

| Ammonium Salt Formation | Dicyclohexylamine, Fmoc-OSu | Bulky counterion sterically hinders the carboxylate, preventing mixed anhydride formation. researchgate.net | Yields high-purity, dipeptide-free product. researchgate.net |

Strategies to Suppress Aspartimide Formation and Other On-Resin Side Reactions

During the course of peptide chain elongation in Fmoc-SPPS, several side reactions can occur on the solid support, often triggered by the repetitive base treatments required for Fmoc deprotection. The most notorious of these is aspartimide formation.

Aspartimide Formation is a base-catalyzed intramolecular cyclization involving the side-chain carboxyl group of an aspartic acid (Asp) residue, which attacks the backbone amide nitrogen. This five-membered succinimide ring intermediate (the aspartimide) can subsequently be opened by a nucleophile (such as piperidine (B6355638) from the deprotection solution or water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, often accompanied by racemization. researchgate.net This side reaction is particularly problematic for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. researchgate.net

Multiple strategies have been devised to suppress this detrimental reaction:

Modification of Deprotection Conditions : Reducing the basicity or duration of the Fmoc deprotection step can minimize aspartimide formation. This includes using a weaker base, such as piperazine, in place of piperidine. acs.org Another common approach is the addition of an acidic additive to the standard piperidine deprotection cocktail. Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to significantly reduce aspartimide formation. researchgate.net

Sterically Hindered Side-Chain Protection : Increasing the steric bulk of the Asp side-chain protecting group can physically block the cyclization reaction. While tert-butyl (OtBu) is the standard protecting group, more demanding groups have been developed and shown to offer superior protection. nih.gov Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die), which have demonstrated improvements over the standard OtBu group. nih.gov

Backbone Protection : The most effective strategy to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the Asp. researchgate.net The introduction of a temporary, acid-labile protecting group on this nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), makes the amide proton unavailable for abstraction by the base, thus preventing the initial step of cyclization. researchgate.net However, coupling onto the resulting secondary amine can be challenging. To overcome this, pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are often used. researchgate.net

Other On-Resin Side Reactions include:

Diketopiperazine (DKP) Formation : This occurs when the free N-terminal amine of a dipeptide attached to the resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.de This is especially common for sequences with C-terminal proline. iris-biotech.de Mitigation strategies include the use of sterically bulky resins (e.g., 2-chlorotrityl chloride resin) or coupling the third amino acid as part of a pre-formed dipeptide, thus bypassing the vulnerable dipeptide-resin stage. chempep.com

3-(1-Piperidinyl)alanine Formation : This side reaction can occur with C-terminal cysteine residues. The base used for Fmoc deprotection can catalyze β-elimination of the thiol protecting group to form dehydroalanine, to which piperidine can then add as a Michael adduct. iris-biotech.de Using a trityl-based protecting group for the cysteine thiol can help minimize this reaction. iris-biotech.de

Table 2: Strategies to Mitigate Common On-Resin Side Reactions

| Side Reaction | Problematic Sequence/Residue | Mitigation Strategy | Mechanism of Prevention |

|---|---|---|---|

| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser | Backbone protection (e.g., Dmb group) | Prevents initial proton abstraction from backbone amide. researchgate.net |

| Bulky side-chain protection (e.g., Mpe, Die) | Sterically hinders intramolecular cyclization. nih.gov | ||

| Add HOBt to deprotection solution | Reduces effective basicity of the cocktail. researchgate.net | ||

| Diketopiperazine (DKP) | C-terminal Pro, Gly | Use of 2-chlorotrityl chloride resin | Steric bulk of the resin linker inhibits cyclization. chempep.com |

| Coupling of pre-formed dipeptides | Bypasses the reactive dipeptide-resin intermediate. iris-biotech.de | ||

| Piperidinyl-alanine | C-terminal Cysteine | Use of Trityl (Trt) protection for Cys | Trt group is more stable to base, preventing β-elimination. iris-biotech.de |

Development of Improved Deprotection Cocktails and Reagents to Minimize Side Product Formation

The standard Fmoc deprotection cocktail, 20% piperidine in dimethylformamide (DMF), while effective, is a strong enough base to promote many of the side reactions described above. Consequently, significant research has focused on developing alternative reagents and cocktails that efficiently remove the Fmoc group while minimizing side product formation.

One successful approach is the use of alternative bases to piperidine.

Piperazine : As a weaker base than piperidine, piperazine has been shown to be effective at Fmoc removal while significantly suppressing side reactions like aspartimide and diketopiperazine formation. acs.org In one study, replacing 20% piperidine with 5% piperazine reduced DKP formation from over 13% to less than 4%. acs.org

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is a non-nucleophilic, sterically hindered base. It is highly effective for Fmoc deprotection, often used at low concentrations (e.g., 2% in DMF). DBU has been shown to be superior to piperidine for the synthesis of thioamide-containing peptides, where it prevents the formation of unwanted side products. iris-biotech.de

4-Methylpiperidine (4MP) : This reagent behaves similarly to piperidine in terms of deprotection efficiency but can be an advantageous replacement in certain contexts due to differences in handling and regulatory status. nih.gov

In addition to replacing the primary base, cocktails have been developed that combine bases or include additives to optimize performance. A deprotection solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been reported to cause a drastic reduction in DKP formation compared to the standard piperidine/DMF solution. acs.org As mentioned previously, the addition of weak acids like formic acid or HOBt to piperidine cocktails is a well-established method for reducing the effective basicity and thereby suppressing base-labile side reactions. researchgate.net

Table 3: Comparison of Fmoc Deprotection Reagents and Cocktails

| Reagent/Cocktail | Composition | Key Advantage(s) | Side Reactions Minimized |

|---|---|---|---|

| Standard | 20% Piperidine in DMF | High deprotection efficiency | - |

| Alternative Base | 5% Piperazine in DMF/NMP | Weaker base than piperidine. acs.org | Aspartimide, Diketopiperazine. acs.org |

| Alternative Base | 2% DBU in DMF | Non-nucleophilic, highly efficient. iris-biotech.de | Diketopiperazine, Thioamide-related side products. acs.orgiris-biotech.de |

| Modified Standard | 20% Piperidine + 0.1M HOBt in DMF | Reduced effective basicity. researchgate.net | Aspartimide. researchgate.net |

| Combination Cocktail | 2% DBU + 5% Piperazine in NMP | Synergistic effect of two bases. acs.org | Drastic reduction in Diketopiperazine. acs.org |

Advanced Analytical and Spectroscopic Characterization of Fluoren 9 Ylmethyl Hydrogen Carbonate and Its Reaction Dynamics

Spectrophotometric Monitoring of Dibenzofulvene Byproduct for Reaction Progression and Yield

The deprotection of the Fmoc group, typically initiated by a base like piperidine (B6355638), proceeds via a β-elimination mechanism to release the free amine, carbon dioxide, and dibenzofulvene (DBF). researchgate.net This highly chromophoric DBF byproduct, and its subsequent adduct with the base (e.g., dibenzofulvene-piperidine adduct), possesses a strong ultraviolet (UV) absorbance, which forms the basis of a widely used spectrophotometric method for monitoring the reaction. thieme-connect.demdpi.com

By continuously measuring the absorbance of the reaction solution at the specific wavelength maximum of the DBF-base adduct, one can track the progress of the Fmoc cleavage in real time. thieme-connect.de The concentration of the released adduct is directly proportional to the amount of deprotected amine, allowing for a quantitative assessment of the reaction's completion and yield. nih.gov This is particularly valuable in solid-phase peptide synthesis (SPPS), where ensuring complete deprotection at each cycle is critical for the purity of the final peptide. thieme-connect.de

The absorbance is typically monitored at the λmax of the dibenzofulvene-piperidine adduct. nih.gov While values can vary slightly based on the solvent system and spectrometer calibration, the most commonly cited wavelengths are around 301 nm and 289 nm. mdpi.comnih.gov Researchers have determined various molar absorption coefficients (ε) for the adduct to be used in calculations based on the Beer-Lambert law. mdpi.comnih.gov Using a precise molar absorption coefficient allows for the accurate calculation of resin substitution (loading) in SPPS. nih.gov For instance, it has been suggested that monitoring at 289.8 nm may offer more robust and precise results due to the shallower nature of the absorption band at this wavelength compared to the sharper peak at 301.0 nm. nih.gov

| Compound | Wavelength (λmax) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent System |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | 301 nm | 7800 | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine adduct | 301 nm | 8021 | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine adduct | 289 nm | 5800 | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine adduct | 289.8 nm | 6089 | 20% Piperidine in DMF |

Chromatographic Methods (e.g., HPLC, RP-HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and, more specifically, Reverse-Phase HPLC (RP-HPLC) are powerful and indispensable tools for analyzing reactions involving fluoren-9-ylmethyl hydrogen carbonate derivatives. These techniques are routinely used to assess the purity of the final cleaved product and to monitor the kinetics of the deprotection reaction. sigmaaldrich.comthermofisher.com

In the context of reaction monitoring, RP-HPLC can effectively separate the starting Fmoc-protected compound, the unprotected product, and the various byproducts like dibenzofulvene and its base adduct. researchgate.netrsc.org By taking aliquots from the reaction mixture at different time points and analyzing them by RP-HPLC, a kinetic profile of the reaction can be constructed. researchgate.net The chromatograms show a decrease in the peak area of the starting material (e.g., an Fmoc-amino acid) and a corresponding increase in the peaks corresponding to the product and the dibenzofulvene byproduct over time. researchgate.net This allows for the precise determination of the time required for complete reaction, which is crucial for optimizing reaction conditions and minimizing side reactions. researchgate.netsigmaaldrich.com

The following table shows representative data from an RP-HPLC analysis monitoring the deprotection of Fmoc-Val-OH with 2% piperidine, illustrating the change in species over time. researchgate.net

| Time Point | Compound | Retention Time (t_R, min) | Observed Outcome |

|---|---|---|---|

| 0 min | Fmoc-Val-OH | 13.0 | Single peak corresponding to starting material. |

| 1 min | Fmoc-Val-OH | 13.0 | Peak area decreases (12.9% elimination). |

| 1 min | Dibenzofulvene (DBF) | Not specified | Appearance of DBF byproduct peak. |

| 3 min | Fmoc-Val-OH | 13.0 | Peak area further decreases (63.3% elimination). |

| 5 min | Fmoc-Val-OH | 13.0 | Peak area significantly reduced (87.9% elimination). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Reaction Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules and provides definitive confirmation of the presence or removal of the Fmoc group in reaction contexts. Both ¹H and ¹³C NMR are used to characterize starting materials, intermediates, and final products. chimia.ch

The Fmoc group has a distinct set of signals in the ¹H NMR spectrum, typically appearing in the aromatic region between δ 7.3 and δ 7.9 ppm. smolecule.com The proton at the 9-position of the fluorenyl ring is also characteristic. Upon successful cleavage of the Fmoc group, these signals disappear from the spectrum of the purified product. chimia.ch

Furthermore, NMR is an excellent tool for identifying the byproducts of the cleavage reaction. The formation of dibenzofulvene (DBF) can be readily monitored by the appearance of a characteristic singlet for its two olefinic protons at approximately δ 6.21 ppm in d6-DMSO. chimia.ch In some cases, the adduct formed between DBF and the amine base used for cleavage can also be identified. For example, after deprotection with DEAPA in DMF-d6, signals corresponding to both free DBF and the DBF-DEAPA adduct can be observed and quantified. rsc.org This provides a detailed picture of the reaction mixture composition. rsc.org

| Compound/Group | Nucleus | Typical Chemical Shift (δ, ppm) | Solvent | Key Observation |

|---|---|---|---|---|

| Fmoc Group | ¹H | 7.70 - 7.89 (aromatic H) | DMSO-d₆ | Confirms presence of the protecting group. smolecule.com |

| Fmoc Group | ¹³C | ~156 (carbamate C) | DMSO-d₆ | Confirms carbamate (B1207046) linkage. smolecule.com |

| Dibenzofulvene (DBF) | ¹H | 6.21 (s, 2H, olefinic) | DMSO-d₆ | Confirms formation of cleavage byproduct. chimia.ch |

| Dibenzofulvene (DBF) | ¹H | 7.34 - 7.85 (m, 8H, aromatic) | DMSO-d₆ | Aromatic signals of the byproduct. chimia.ch |

| DBF-base adduct | ¹H | Variable | DMF-d₆ | Signals distinct from free DBF, allowing for quantification of adduct formation. rsc.org |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules, making it invaluable for identifying reaction products and potential intermediates in processes involving fluoren-9-ylmethyl hydrogen carbonate. rsc.org Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is commonly employed. peptide.com

After a reaction, such as the cleavage of an Fmoc-protected peptide, MS is used to confirm the identity of the desired product by matching its observed mass-to-charge ratio (m/z) with the calculated theoretical mass. researchgate.net This provides definitive evidence of successful Fmoc group removal. peptide.com

Tandem mass spectrometry (MS/MS or MSⁿ) offers deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov This is particularly useful for characterizing complex products, such as peptides, and even for distinguishing between positional isomers. nih.gov For example, the fragmentation patterns of protonated Fmoc-protected dipeptides can yield significant b₁⁺ ions, which helps in sequence determination. nih.gov The analysis can also help identify unexpected side products or impurities, such as the formation of diketopiperazines, which are common side reactions during the deprotection of dipeptides on a solid support. researchgate.net

| Analysis Type | Ion Type | Observation | Significance in Reaction Analysis |

|---|---|---|---|

| ESI-MS | [M+H]⁺ or [M-H]⁻ | Detection of the molecular ion of the final product. | Confirms the molecular weight of the desired product after Fmoc removal. researchgate.net |

| LC-MS | Various | Separation and identification of multiple components in the crude reaction mixture. | Provides purity profile and identifies byproducts in a single run. peptide.com |

| ESI-MS/MS | b₁⁺, y₁⁺ ions | Characteristic fragment ions from peptide backbone cleavage. | Confirms peptide sequence and helps differentiate isomers. nih.gov |

| ESI-MS | [M+H-Fmoc+H]⁺ | Ion corresponding to the peptide after in-source loss of the Fmoc group. | Can be used in MS³ experiments to further confirm peptide structure. nih.gov |

| ESI-MS | Ions corresponding to side products (e.g., DKP) | Identification of masses corresponding to known potential impurities. | Helps diagnose and optimize reaction conditions to minimize side reactions. researchgate.net |

Computational and Theoretical Investigations of Fluoren 9 Ylmethyl Hydrogen Carbonate Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties of the Compound and its Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular and electronic structure of the Fmoc group and its derivatives. These studies provide precise information on geometry, conformational preferences, and electronic distributions, which are fundamental to the group's reactivity and its role in supramolecular chemistry.

DFT calculations on geometry-optimized structures of Fmoc-dipeptides have been used to determine key thermodynamic properties. For instance, calculations revealed molecular entropies for a series of Fmoc-peptide amphiphiles, showing a consistent increase with the addition of methylene (B1212753) or oxygen groups in a linker, which was attributed primarily to vibrational entropy. rsc.org Furthermore, DFT has been used to probe the rotational energy barriers of bonds within Fmoc-derivatives. A comparison between different linkers attached to a dipeptide showed that the Fmoc moiety provides a rigid linker with a significant rotational energy barrier, a factor that facilitates effective self-assembly. rsc.org

DFT methods have also been applied to understand the electronic properties and spectroscopic behavior of Fmoc derivatives. Time-dependent DFT (TD-DFT) calculations have been performed to model the UV-Vis absorption spectra of water-soluble Fmoc derivatives, such as 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc), semiquantitatively reproducing experimental spectral features. nih.gov However, standard TD-DFT calculations have shown some limitations in achieving general agreement with the observed spectral features for the core Fmoc group itself, indicating the complexity of its electronic transitions. rsc.org In other applications, DFT has been used to predict the binding interactions between fluorescent Fmoc-protected amino acid derivatives and various anions, identifying the specific hydrogen bonding sites responsible for molecular recognition. tandfonline.com

Table 1: Calculated Thermodynamic and Rotational Energy Data for Fmoc-Dipeptide Derivatives This table presents data from DFT calculations on a series of related peptide amphiphiles, highlighting the influence of the linker structure on molecular entropy and rotational energy barriers.

| Compound/Linker | Molecular Entropy (S) (cal mol⁻¹ K⁻¹) | Rotational Energy Barrier (kcal mol⁻¹) |

|---|---|---|

| Fmoc-YL (Structure 1) | 171.6 | - |

| Structure 2 | 178.0 | - |

| Structure 3 (with methoxy) | 184.6 | 12.0 |

| Structure 4 | 186.0 | 3.7 |

Data sourced from DFT calculations on geometry-optimized structures. rsc.org

Reaction Pathway Modeling and Transition State Characterization for Protection and Deprotection

The mechanisms of Fmoc protection and, more extensively, deprotection have been a major focus of computational studies. The deprotection reaction, critical in solid-phase peptide synthesis (SPPS), proceeds via a base-catalyzed elimination mechanism (E1cB), and its intricacies have been mapped using DFT calculations. rug.nlnih.gov

Computational modeling has provided a detailed picture of the deprotection pathway, which involves two main stages: the initial base-catalyzed elimination to form a carbamic acid and dibenzofulvene (DBF), followed by the decarboxylation of the carbamic acid to yield the free amine. rug.nl Studies have focused on the first, rate-determining stage. DFT calculations on the piperidine-catalyzed deprotection of a model system, Fmoc-glycine methyl ester, have been used to locate the transition states and intermediates along the reaction coordinate. rug.nl These calculations helped to distinguish between different mechanistic possibilities, such as the (E1cB)ip (ion-pair) and (E1cB)I (irreversible) mechanisms, by comparing the energy barriers for deprotonation and the subsequent elimination from the carbanion intermediate. The computed barriers were found to be very similar, suggesting the true mechanism may lie on the borderline between these two descriptions. rug.nl

Furthermore, theoretical models have been used to rationalize the selectivity observed in Fmoc deprotection versus competing side reactions, such as β-elimination in protected phosphoserine residues. acs.orgacs.org By calculating the potential energy surfaces (PES) for both reactions with different bases, researchers have elucidated the origins of this selectivity. For example, with the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the energy barrier for Fmoc deprotection is significantly lower than that for β-elimination, making deprotection the kinetically favored pathway. acs.orgacs.org In contrast, when piperidine (B6355638) is used as the base, the energy barriers for the two competing reactions are comparable, which explains the experimental observation that β-elimination becomes more competitive, especially at higher temperatures. acs.orgacs.org

Table 2: Calculated Energy Barriers for Competing Deprotection and β-Elimination Reactions This table shows the calculated energy barriers from DFT modeling for the Fmoc deprotection of a protected serine residue and the competing β-elimination side reaction, using two different bases.

| Base | Reaction | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|---|

| DBU | Fmoc Deprotection | i-b | 5.6 |

| DBU | β-Elimination | ii-b | 22.1 |

| Piperidine | Fmoc Deprotection | - | Comparable to β-Elimination |

| Piperidine | β-Elimination | - | Comparable to Fmoc Deprotection |

Data sourced from DFT calculations on a Fmoc-Ser/(HPO3Bzl)-OH model system. acs.orgacs.org

Prediction of Reactivity and Selectivity in Diverse Chemical Environments

Computational models have evolved from explanatory tools to predictive instruments for forecasting the reactivity and selectivity of the Fmoc group in various chemical contexts. This predictive power is crucial for optimizing reaction conditions and minimizing unwanted side products in complex syntheses.

As highlighted previously, DFT calculations of potential energy surfaces have successfully predicted the higher selectivity of DBU over piperidine in preventing β-elimination during the deprotection of phosphorylated peptides. acs.org The significant calculated energy difference (over 16 kcal/mol) between the desired deprotection and the side reaction when using DBU provides a strong theoretical justification for its use in synthesizing sensitive phosphopeptides. acs.orgacs.org This predictive capability allows chemists to select reagents based on a molecular-level understanding of reaction kinetics.